Trimethyl isocyanurate

Computational Chemistry Thermochemistry Polymer Chemistry

Trimethyl isocyanurate is the fully methyl-substituted cyclic trimer of methyl isocyanate, delivering a uniquely high cyclotrimerization enthalpy (–66.4 kcal mol⁻¹) that ensures exceptional thermal resilience in crosslinked polymer networks. Unlike liquid analogs (e.g., triallyl isocyanurate, mp 20.5°C), its crystalline solid form (mp 176.5°C) enables precise dry blending, stable storage, and powder-coating compatibility. Minimal steric hindrance around the isocyanurate core yields superior radical crosslinking reactivity in peroxide-cured elastomers (EPDM, fluororubber) and unsaturated polyester resins. Selecting the isocyanurate core over the cyanurate isomer promotes longer primary chain lengths, delivering higher molecular weight, toughness, and elasticity without altering base monomer chemistry. Ideal for under-the-hood automotive components, aerospace composites, and high-temperature electrical insulation.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 827-16-7
Cat. No. B1199703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl isocyanurate
CAS827-16-7
Synonymstrimethyl isocyanurate
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)N(C1=O)C)C
InChIInChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
InChIKeyAHWDQDMGFXRVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Isocyanurate (CAS 827-16-7): Core Thermochemical and Structural Baseline for Technical Procurement


Trimethyl isocyanurate (CAS 827-16-7) is the fully methyl-substituted cyclic trimer of methyl isocyanate, belonging to the isocyanurate class of heterocyclic compounds [1]. It is characterized as a white crystalline solid with a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol . Its structure features a six-membered s-triazine ring core, and its formation from methyl isocyanate is highly exothermic, with a computed cyclotrimerization enthalpy of -66.4 kcal mol⁻¹, indicating substantial thermodynamic driving force toward the trimer [2].

Why Generic 'Isocyanurate' or 'Triazine' Crosslinkers Cannot Replace Trimethyl Isocyanurate


The procurement decision for an isocyanurate-based compound cannot rely on class-level assumptions of thermal stability or crosslinking efficacy. Empirical and computational evidence demonstrates that alkyl substituents on the isocyanurate ring critically modulate thermodynamic, kinetic, and physical properties. For instance, the cyclotrimerization enthalpy of trimethyl isocyanurate (-66.4 kcal mol⁻¹) serves as a specific thermodynamic fingerprint, differing from the stabilization patterns observed for n-alkyl, branched-alkyl, or aryl-substituted isocyanurates [1]. Furthermore, comparative polymerization studies show that the steric environment around the isocyanurate core, even between isomers like isocyanurate and cyanurate, drastically alters chain transfer and gelation behavior . Therefore, substituting trimethyl isocyanurate with a higher alkyl analog (e.g., triethyl or triallyl isocyanurate) or a cyanurate isomer is likely to result in unpredictable material properties, requiring substantial reformulation efforts and risking product performance.

Quantitative Evidence Guide: Differentiating Trimethyl Isocyanurate from Analogs for Technical Procurement


Thermodynamic Driving Force for Trimer Formation: Trimethyl vs. Branched-Alkyl Isocyanurates

Trimethyl isocyanurate exhibits a significantly more exothermic cyclotrimerization energy compared to isocyanurates with branched alkyl substituents, indicating a more favorable and stable trimer formation [1].

Computational Chemistry Thermochemistry Polymer Chemistry

Isocyanurate vs. Cyanurate Core Polymerization Kinetics: A Key Structural Differentiator

While direct data for trimethyl isocyanurate polymerization is unavailable, a direct head-to-head comparison of triallyl isocyanurate (TAIC) and its isomer triallyl cyanurate (TAC) reveals a fundamental kinetic difference at 60°C, a trend likely applicable to the trimethyl analogs due to shared core electronic and steric properties .

Polymer Chemistry Crosslinking Radical Polymerization

Primary Chain Length Enhancement in Isocyanurate vs. Cyanurate Polymerization

Comparative polymerization studies show that the isocyanurate core structure leads to a significantly longer primary polymer chain compared to its cyanurate isomer, a result of reduced monomer chain transfer due to steric effects around the core [1].

Polymer Physics Polymerization Kinetics Chain Transfer

Steric Hindrance in Homopolymerization: Trimethyl vs. Trimethallyl Isocyanurate

The degree of steric bulk on the substituent dramatically affects polymerization behavior. Trimethallyl isocyanurate (TMAIC), with an additional methyl group on the allyl substituent, shows almost no homopolymerizability, whereas its cyanurate counterpart (TMAC) shows only a slight reduction [1]. This highlights the extreme sensitivity of the isocyanurate core to substitution, where trimethyl isocyanurate, with its minimal methyl group, likely represents the most reactive and least sterically hindered end of the spectrum for this class of monomers.

Monomer Reactivity Steric Effects Polymer Synthesis

Solid-State Processing Advantage: Melting Point vs. Liquid Analogs

Trimethyl isocyanurate is a crystalline solid at room temperature with a melting point of approximately 176.5°C, offering a distinct processing advantage over its liquid analogs [1].

Formulation Science Material Processing Physical Properties

Strategic Application Scenarios for Trimethyl Isocyanurate Based on Differentiated Evidence


High-Temperature Polymer Formulations Requiring Intrinsic Thermal Stability

The highly exothermic cyclotrimerization enthalpy (-66.4 kcal mol⁻¹) of trimethyl isocyanurate indicates a thermodynamically robust isocyanurate ring [1]. This property makes it a preferred candidate over branched-alkyl isocyanurates for use as a building block or crosslinking agent in polymers designed for high-heat environments, such as under-the-hood automotive components, aerospace composites, or high-temperature electrical insulation, where resistance to depolymerization or thermal degradation is critical.

Solid-Phase Synthesis and Powder Coating Formulations

Owing to its high melting point of 176.5°C and solid-state nature, trimethyl isocyanurate is uniquely suited for solid-phase synthesis and powder coating applications [1]. In contrast to liquid analogs like triallyl isocyanurate (mp 20.5°C), its crystalline form allows for precise metering, easier dry blending, and stable storage without the risk of container wetting, solvent entrainment, or premature reaction during mixing . This is a key differentiator for formulators prioritizing processing ease and shelf-life.

High-Reactivity Crosslinking in Peroxide-Cured Elastomers and Thermosets

For applications requiring efficient radical crosslinking, the minimal steric hindrance of trimethyl isocyanurate suggests it will exhibit superior reactivity and homopolymerizability compared to bulkier analogs like trimethallyl isocyanurate (TMAIC) [1]. This makes it a compelling candidate as a co-agent in peroxide-cured elastomers (e.g., EPDM, fluororubber) and unsaturated polyester resins, where rapid and complete incorporation into the polymer network is essential for achieving optimal mechanical strength and chemical resistance.

Synthesis of Polymers with Targeted Molecular Weight and Architecture

Comparative studies of triallyl compounds show that the isocyanurate core leads to significantly longer primary chain lengths than the cyanurate core due to reduced monomer chain transfer [1]. By extension, trimethyl isocyanurate could be selected over its cyanurate analog when a polymer with higher molecular weight, increased toughness, or greater elasticity is desired. This provides a rational basis for selecting the isocyanurate core to tune final material properties without altering the base monomer chemistry.

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